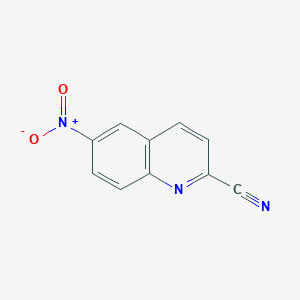

6-Nitroquinoline-2-carbonitrile

Description

Significance within Contemporary Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. google.combiosynth.com The functionalization of the quinoline ring at various positions is a key strategy for developing new compounds with tailored properties. nih.gov The introduction of a nitro group, as seen in 6-nitroquinoline (B147349), significantly influences the electronic properties of the quinoline system, making it a valuable precursor in the synthesis of various derivatives. chemicalbook.comsigmaaldrich.comnih.gov

The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution while activating the molecule for nucleophilic aromatic substitution reactions. nih.gov Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of further chemical modifications, such as the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. nih.gov This versatility makes nitroquinoline derivatives, including the theoretical 6-Nitroquinoline-2-carbonitrile, significant subjects of interest in the ongoing quest for novel bioactive molecules and functional materials.

Role as a Key Synthetic Intermediate and Building Block in Heterocyclic Synthesis

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. iipseries.org Quinoline derivatives are fundamental building blocks for creating a wide range of heterocyclic compounds. iipseries.org The presence of both a nitro and a nitrile group on the quinoline scaffold, as in 6-Nitroquinoline-2-carbonitrile, offers multiple reaction sites for chemists to exploit.

The nitrile group (—C≡N) at the 2-position is a versatile functional group. It can undergo hydrolysis to form a carboxylic acid, reduction to form an amine, or react with organometallic reagents to form ketones. youtube.com These transformations allow for the construction of diverse molecular architectures. For instance, the synthesis of quinoline-based drugs and other biologically active compounds often involves the manipulation of such functional groups. nih.govnih.gov

The combination of the nitro group's reactivity (e.g., reduction to an amine) and the nitrile group's versatility makes 6-Nitroquinoline-2-carbonitrile a potentially powerful intermediate. It could be used in multi-step syntheses to create complex molecules with specific biological activities or material properties.

Overview of Current Research Landscape and Future Directions in Quinoline Science

The current research landscape in quinoline chemistry is vibrant and focused on several key areas. These include the development of more efficient and environmentally friendly synthetic methods, the exploration of new catalytic systems for quinoline functionalization, and the application of quinoline derivatives in medicine and materials science. nih.gov Researchers are continuously designing and synthesizing novel quinoline derivatives to explore their potential as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net

Future directions in quinoline science point towards the creation of more complex and multi-functionalized quinoline scaffolds. researchgate.net This includes the synthesis of derivatives with precise three-dimensional structures to enhance their interaction with biological targets. The development of quinoline-based materials for applications in electronics, such as organic light-emitting diodes (OLEDs), is also a growing area of interest.

While direct research on 6-Nitroquinoline-2-carbonitrile is limited, its structure represents a logical target for synthesis within the broader goals of quinoline chemistry. The exploration of its synthesis and reactivity could open new avenues for creating novel heterocyclic compounds.

Data for Related Compounds

Due to the limited availability of specific experimental data for 6-Nitroquinoline-2-carbonitrile, the following tables provide information on closely related, documented compounds to offer a comparative context.

Table 1: Properties of 6-Nitroquinoline

| Property | Value | Source |

| CAS Number | 613-50-3 | biosynth.comsigmaaldrich.comnih.govepa.gov |

| Molecular Formula | C₉H₆N₂O₂ | biosynth.comsigmaaldrich.comnih.govepa.gov |

| Molecular Weight | 174.16 g/mol | biosynth.comsigmaaldrich.comnih.gov |

| Appearance | Off-white or light yellow powder | sigmaaldrich.comnih.gov |

| Melting Point | 151-153 °C | sigmaaldrich.com |

Table 2: Properties of 6-Nitroquinoline-3-carbonitrile

| Property | Value | Source |

| CAS Number | 21863-60-5 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₅N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 199.17 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage | Sealed in dry, room temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H5N3O2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

6-nitroquinoline-2-carbonitrile |

InChI |

InChI=1S/C10H5N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H |

InChI Key |

PTYMFNBJEHUFCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C#N)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies for 6 Nitroquinoline 2 Carbonitrile and Its Derivatives

Direct Synthetic Approaches

Direct methods for the synthesis of 6-nitroquinoline-2-carbonitrile and its derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing quinoline-2-carbonitrile (B74147) scaffold or the construction of the quinoline (B57606) ring from precursors already bearing the necessary nitro and nitrile groups.

Nitration Strategies for Quinoline Ring Systems

The direct nitration of a quinoline ring is a well-studied electrophilic aromatic substitution. However, achieving substitution specifically at the 6-position is not straightforward. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the quinoline nitrogen is protonated to form the quinolinium ion. This N-protonated species is strongly deactivated towards electrophilic attack, particularly in the pyridine (B92270) ring. The substitution, therefore, occurs preferentially on the less deactivated benzene (B151609) ring, typically yielding a mixture of 5-nitro- and 8-nitroquinoline. stackexchange.com Kinetic studies have confirmed that the quinolinium ion is the reacting species, and the attack at the 5- and 8-positions is significantly slower than nitration of comparable carbocycles like naphthalene. stackexchange.com

The presence of a deactivating group, such as the 2-carbonitrile, further reduces the reactivity of the heterocyclic ring. Consequently, direct nitration of quinoline-2-carbonitrile would be expected to be difficult and would still favor substitution on the benzene ring (positions 5, 6, 7, and 8). Selective synthesis of the 6-nitro isomer via this route is generally inefficient and not a preferred method unless positions 5 and 8 are already blocked. For instance, 5,8-dichloroquinoline (B2488021) was found to be highly resistant to nitration, requiring harsh conditions (oleum, 60 °C) to yield the 6-nitro derivative. stackexchange.com

Cyclization Reactions for Quinoline Core Formation with Nitrile and Nitro Functionalities

A more effective and widely used strategy involves the construction of the quinoline core from acyclic or simpler cyclic precursors. These methods offer superior control over the final substitution pattern by incorporating the nitro and nitrile functionalities into the starting materials.

Multi-component reactions (MCRs), which form complex products in a single step from three or more reactants, offer an efficient pathway to highly substituted quinolines. While a specific MCR for 6-nitroquinoline-2-carbonitrile is not extensively documented, established MCRs for quinolines can be adapted. A plausible approach could involve a catalyzed reaction between a 4-substituted aniline (B41778), an aldehyde, and a cyanide source. For example, a reaction between 4-nitroaniline (B120555), an aldehyde, and trimethylsilyl (B98337) cyanide (TMSCN) could theoretically yield the desired scaffold. Such reactions often proceed through the formation of a Schiff base, followed by nucleophilic attack and cyclization. The versatility of MCRs allows for the generation of diverse quinoline derivatives. researchgate.net

Several classical and modern named reactions provide reliable routes to the quinoline scaffold and can be tailored for the synthesis of 6-nitroquinoline-2-carbonitrile.

The Friedländer synthesis is a powerful method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile function. nih.gov To synthesize 6-nitroquinoline-2-carbonitrile, a direct and highly effective approach is the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate .

The reaction with ethyl cyanoacetate, for example, typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization (addition of the amine to the nitrile) and subsequent tautomerization and aromatization to form the final quinoline product. A modern variation of this process involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-amino derivative, which then undergoes the Friedländer condensation in a one-pot domino reaction. This approach tolerates a wide range of functional groups, including β-keto-nitriles. nih.gov

Table 1: Examples of Friedländer-type Synthesis for Substituted Quinolines This table presents examples analogous to the synthesis of 6-nitroquinoline-2-carbonitrile, illustrating typical reactants and conditions.

| Aromatic Precursor | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Fe/AcOH, EtOH, reflux | Ethyl 2-methylquinoline-3-carboxylate | 98% | nih.gov |

| 5-Chloro-2-nitrobenzaldehyde | Ethyl Acetoacetate | Fe/AcOH, EtOH, reflux | Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 99% | nih.gov |

| 2-Nitrobenzaldehyde | (Phenylsulfonyl)acetonitrile | Fe/AcOH, EtOH, reflux | 3-(Phenylsulfonyl)quinoline | 88% | nih.gov |

The Skraup synthesis , the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, is a classic method for producing unsubstituted quinolines. iipseries.org By starting with 4-nitroaniline , 6-nitroquinoline (B147349) can be produced. However, the standard Skraup reaction is not suitable for introducing substituents at the 2-position, as the C2 and C3 atoms are derived directly from the glycerol backbone.

The Doebner-Miller reaction , a more versatile variation, utilizes an α,β-unsaturated carbonyl compound in place of glycerol. wikipedia.orgnih.gov This method allows for the synthesis of substituted quinolines. The reaction of an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions leads to the formation of the quinoline ring. wikipedia.orgsynarchive.com

A well-documented example that establishes the regiochemistry is the synthesis of 2-methyl-6-nitroquinoline . This reaction involves heating 4-nitroaniline with crotonaldehyde (B89634) in the presence of an acid catalyst. nih.gov This confirms that the 4-nitroaniline precursor reliably yields the 6-nitroquinoline product. To obtain the target molecule, 6-nitroquinoline-2-carbonitrile, a corresponding α,β-unsaturated carbonyl compound bearing a nitrile group, such as 2-cyano-2-propenal, would be required. The use of nanomaterial catalysts, such as silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂), has been shown to significantly improve the yield and reduce reaction times for this type of synthesis. nih.gov

Table 2: Doebner-Miller Synthesis of 2-Methyl-6-nitroquinoline

| Aniline Derivative | α,β-Unsaturated Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitroaniline | Crotonaldehyde | Conc. HCl, reflux, 1 hr | 2-Methyl-6-nitroquinoline | 47% | nih.gov |

| 4-Nitroaniline | Crotonaldehyde | Fe₃O₄@SiO₂, Conc. HCl, reflux, 1 hr | 2-Methyl-6-nitroquinoline | 81% | nih.gov |

Classical and Modern Named Reactions for Quinoline Scaffolds

Combes Synthesis and its Adaptations for Quinolinecarbonitriles

The Combes quinoline synthesis, first reported in 1888, is a reliable method for preparing substituted quinolines. wikipedia.orgwikiwand.com The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to yield the quinoline ring. wikipedia.orgyoutube.com

The general applicability of the Combes synthesis is broad, allowing for the formation of various substituted quinolines. wikipedia.orgresearchgate.net For the synthesis of quinolinecarbonitriles, a β-ketonitrile could potentially be used in place of the β-diketone. This adaptation would introduce the nitrile group at either the 2- or 4-position of the quinoline ring, depending on the regioselectivity of the cyclization. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-dicarbonyl compound. wikipedia.orgwikiwand.com For instance, the use of a substituted aniline like 4-nitroaniline would be necessary to introduce the nitro group at the 6-position of the final quinoline product.

| Reactants | Catalyst | Conditions | Product | Notes |

| Aniline, β-Diketone | H₂SO₄ | Heating | 2,4-Disubstituted Quinoline | The classic Combes reaction. wikipedia.org |

| Substituted Aniline, β-Diketone | Polyphosphoric Acid (PPA) | Heating | Regioisomeric Substituted Quinolines | PPA can act as both catalyst and dehydrating agent. wikipedia.org |

| 4-Nitroaniline, β-Ketonitrile | Acid Catalyst | Heating (Hypothetical) | 6-Nitroquinoline-carbonitrile | Adaptation for nitrile synthesis. |

This table provides a general overview of the Combes synthesis and its potential adaptations.

Conrad-Limpach Synthesis for Substituted Quinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (or its tautomer, a 4-quinolone). wikipedia.orgquimicaorganica.org This method is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives. jptcp.com

The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base. wikipedia.org Subsequent tautomerization and an electrocyclic ring-closing reaction, followed by the elimination of an alcohol, lead to the final quinoline product. wikipedia.org While this method is highly effective for producing 4-hydroxyquinolines, it is not directly applicable for the synthesis of 2-carbonitrile derivatives without significant modification of the starting materials or subsequent functional group transformations.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.orgijsr.net

This synthetic strategy has been widely used to produce a variety of quinoline-4-carboxylic acid derivatives, which are valuable precursors in medicinal chemistry. jocpr.comui.ac.id However, as the name and mechanism imply, the Pfitzinger reaction is specifically designed to introduce a carboxylic acid group at the 4-position of the quinoline ring and is therefore not a direct method for the synthesis of 6-nitroquinoline-2-carbonitrile.

Knorr Quinoline Synthesis and Related Annulations

The Knorr quinoline synthesis, reported by Ludwig Knorr in 1886, is a method for producing 2-hydroxyquinolines (2-quinolones) from the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. drugfuture.comwikipedia.orgsynarchive.com The β-ketoanilide is formed from the reaction of an aniline with a β-ketoester at higher temperatures, which favors acylation at the nitrogen atom. wikipedia.org

The reaction is a type of electrophilic aromatic substitution, and under certain conditions, can compete with the formation of 4-hydroxyquinolines. wikipedia.org The use of a large excess of a dehydrating agent like polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline (B72897). wikipedia.org A 2-hydroxyquinoline derivative could potentially serve as a precursor to a 2-cyanoquinoline through functional group interconversion, for example, by conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with a cyanide salt.

Povarov Reaction for Substituted Quinoline Assembly

The Povarov reaction is a multicomponent reaction that formally constitutes a [4+2] cycloaddition between an aromatic imine and an alkene to form a tetrahydroquinoline, which can then be oxidized to a quinoline. wikipedia.orgresearchgate.net The imine is typically generated in situ from an aniline and a benzaldehyde (B42025) derivative. wikipedia.org The reaction is usually catalyzed by a Lewis acid to activate the imine towards nucleophilic attack by the electron-rich alkene. wikipedia.org

Recent advancements have expanded the scope of the Povarov reaction, for example, by using methyl ketones as a three-carbon synthon in an iodine-mediated formal [3+2+1] cycloaddition. nih.govorganic-chemistry.orgorganic-chemistry.org This allows for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. The versatility of the Povarov reaction in terms of the accessible substitution patterns makes it a potentially viable, though complex, route to highly substituted quinolines like 6-nitroquinoline-2-carbonitrile, provided the correct precursors are chosen.

Functional Group Interconversions on Pre-existing Quinoline Scaffolds

Often, the most efficient synthesis of a highly substituted heterocycle involves the initial construction of a core scaffold followed by the introduction or modification of functional groups.

Introduction of the Nitrile Group via Cyanation Reactions

The introduction of a nitrile group onto a pre-formed 6-nitroquinoline scaffold is a key strategy for the synthesis of 6-nitroquinoline-2-carbonitrile. Several methods exist for the cyanation of heteroaromatic compounds.

Direct C-H cyanation offers an atom-economical approach. For instance, a direct oxidative C-H cyanation of quinoline and its derivatives has been developed using trimethylsilyl cyanide as the cyano source and molecular oxygen as the oxidant, catalyzed by vanadium-containing heteropoly acids. rsc.org Another approach involves the activation of the N-heterocycle with triflic anhydride, followed by nucleophilic attack of cyanide. nih.gov This method has been shown to be effective for a broad range of 6-membered N-containing heterocycles. nih.gov

Alternatively, the nitrile group can be introduced via nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring, such as a halogen. A 2-chloro-6-nitroquinoline (B1366723), for example, could be subjected to a Rosenmund-von Braun reaction using a cyanide salt like copper(I) cyanide to install the 2-carbonitrile group.

| Method | Substrate | Cyanating Agent | Catalyst/Reagent | Product | Reference |

| Oxidative C-H Cyanation | Quinoline | Trimethylsilyl Cyanide (TMSCN) | Vanadium-containing heteropoly acid, O₂ | 4-Cyanoquinoline | rsc.org |

| C-H Cyanation via Activation | N-Heterocycle | Trimethylsilyl Cyanide (TMSCN) | Triflic Anhydride (Tf₂O), N-Methylmorpholine (NMM) | Cyanated N-Heterocycle | nih.gov |

| Nucleophilic Aromatic Substitution | Aryl Halide | Copper(I) Cyanide (CuCN) | Heat | Aryl Nitrile | Classic Rosenmund-von Braun |

| Nucleophilic Aromatic Substitution | Aryl Halide | Sodium Cyanide (NaCN) | Palladium Catalyst | Aryl Nitrile | Palladium-catalyzed cyanation |

This table summarizes various methods for the introduction of a nitrile group onto an aromatic or heteroaromatic ring.

Introduction of the Nitro Group via Selective Nitration

The direct nitration of the quinoline ring is a classical electrophilic aromatic substitution. However, achieving regioselectivity for the 6-position in quinoline-2-carbonitrile presents a significant challenge. Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the reaction is governed by the electronic properties of the quinoline nucleus. The pyridine ring is deactivated towards electrophilic attack due to the protonation of the nitrogen atom in the acidic medium. Consequently, substitution occurs preferentially on the benzene ring, yielding a mixture of 5- and 8-nitroquinolines. stackexchange.comuop.edu.pk Achieving nitration at the 6-position often requires specific strategies to overcome this inherent regioselectivity.

One plausible approach involves the use of starting materials that already contain a nitro group at the desired position. For instance, the Skraup synthesis, a classic method for quinoline formation, can be employed using 4-nitroaniline as the starting material. In this reaction, 4-nitroaniline is heated with glycerol, sulfuric acid, and an oxidizing agent (which can be the nitro group of the starting material itself) to construct the quinoline ring system. wikipedia.orgrsc.orgrsc.org This method would directly yield a 6-nitroquinoline skeleton. However, the traditional Skraup reaction does not inherently introduce a substituent at the 2-position.

A modified Skraup or a Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, could potentially be adapted to install a precursor to the 2-carbonitrile group. For example, reacting 4-nitroaniline with an appropriate α,β-unsaturated aldehyde or ketone could lead to the formation of a 2-substituted-6-nitroquinoline. wikipedia.orgnih.gov

Another strategy involves the nitration of a pre-functionalized quinoline. For instance, studies on the nitration of tetrahydroquinoline derivatives have shown that the regioselectivity can be controlled by the use of protecting groups on the nitrogen atom. researchgate.netresearchgate.net While not directly applicable to the aromatic quinoline-2-carbonitrile, these findings highlight the importance of substrate control in directing the nitration. In cases where the desired isomer is not the major product, chromatographic separation of the resulting nitro-isomers is often necessary.

A study on the nitration of 5,8-dichloroquinoline demonstrated that when the more reactive 5- and 8-positions are blocked, nitration can be forced to occur at the 6-position under harsh conditions (oleum at 60 °C). stackexchange.com This suggests that a quinoline-2-carbonitrile with appropriate blocking groups could be a viable, albeit synthetically demanding, route to the 6-nitro derivative.

Catalytic Approaches in 6-Nitroquinoline-2-carbonitrile Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct complex heterocyclic frameworks with high efficiency and selectivity. These methods offer milder reaction conditions and greater functional group tolerance compared to classical named reactions.

Transition-Metal Catalysis for Quinoline Annulation and Derivatization

Palladium catalysis is a powerful tool for the synthesis of quinolines. One notable application is the palladium-catalyzed nitration of aryl halides. A general procedure for the palladium-catalyzed nitration of aryl chlorides using palladium(II) acetate (B1210297) or a related palladium source, a suitable ligand, and a nitrite (B80452) salt has been developed. wikipedia.orgchemicalbook.com This could potentially be applied to a 6-chloroquinoline-2-carbonitrile (B1602819) precursor to introduce the nitro group selectively.

Furthermore, palladium-catalyzed cascade reactions have been employed to construct the quinoline core. For instance, the reaction of o-nitrobenzamides with alcohols, catalyzed by a palladium complex, can lead to the formation of quinazolin-4(3H)-ones through a hydrogen transfer process. nih.gov While this leads to a related heterocyclic system, it demonstrates the potential of using nitro-containing starting materials in palladium-catalyzed cyclizations. Another approach involves the N-monoarylation of amidines, followed by a one-pot synthesis of quinazoline (B50416) derivatives, showcasing the versatility of palladium in constructing nitrogen-containing heterocycles. researchgate.net

| Starting Material 1 | Starting Material 2 | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | NaNO₂ | Pd₂(dba)₃ / t-BuBrettPhos | tert-butanol | 130 | up to 97 | wikipedia.org |

| o-nitrobenzamide | Alcohol | Pd(dppf)Cl₂ | - | - | Good to high | nih.gov |

| Amidine | Aryl bromide/chloride/triflate | Pd catalyst | - | - | Excellent selectivity | researchgate.net |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinoline synthesis. These reactions often proceed via cascade or domino pathways, allowing for the rapid construction of the quinoline ring from simple starting materials. For example, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes have been shown to produce various quinoline derivatives. nih.gov

Another powerful approach is the copper-catalyzed intermolecular cyclization of anilines with terminal acetylene (B1199291) esters, which constructs C-N and C-C bonds in a cascade process to yield quinolines. researchgate.net The use of a nitro-substituted aniline in such a reaction could provide a direct route to a 6-nitroquinoline skeleton. Furthermore, copper-catalyzed dual cyclization reactions have been developed for the synthesis of complex fused quinoline systems like quinindolines, where the reaction is initiated by a Lewis acid-accelerated addition of aniline to a nitrile, followed by a copper-catalyzed C-N coupling. slideshare.net

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Enaminone | 2-Bromo- or 2-Iodobenzaldehyde | Copper catalyst | - | - | Good | nih.gov |

| Aniline | Terminal acetylene ester | Copper catalyst | - | - | Moderate to good | researchgate.net |

| Aniline | Nitrile | Copper catalyst | - | - | - | slideshare.net |

| 2-aminobenzylalcohol | Ketone | [CuLCl₂] | - | - | Moderate to good | uop.edu.pk |

Gold catalysis has gained prominence for its ability to activate alkynes and other unsaturated systems under mild conditions. Gold-catalyzed annulation reactions provide a modern strategy for the synthesis of azaheterocycles, including quinolines. youtube.comwikipedia.org For instance, a gold-catalyzed [4+2] annulation between terminal arylynes and nitrones has been reported for the synthesis of quinoline derivatives. synarchive.com

Of particular relevance is the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles, which leads to the formation of oxazolo[4,5-c]quinolines. wikipedia.org This highlights the potential of gold catalysis in reactions involving nitriles to construct fused quinoline systems. While a direct synthesis of 6-nitroquinoline-2-carbonitrile using gold catalysis is not explicitly documented, the existing methodologies suggest that a suitably designed nitro-containing substrate could potentially undergo gold-catalyzed cyclization to form the desired product.

| Starting Material 1 | Starting Material 2 | Catalyst | Reaction Type | Reference |

|---|---|---|---|---|

| Terminal arylyne | Nitrone | Gold catalyst | [4+2] Annulation | synarchive.com |

| Azide-tethered internal alkyne | Nitrile | Gold catalyst | Dual Annulation | wikipedia.org |

The use of iron, an earth-abundant and non-toxic metal, as a catalyst is a growing area in synthetic organic chemistry. Iron-catalyzed reactions provide a sustainable approach to the synthesis of quinolines. A notable example is the iron-catalyzed three-component coupling reaction of aldehydes, amines, and styrenes to afford 2,4-disubstituted quinolines. rsc.org The use of a nitro-substituted aniline in this reaction could be a viable route to 6-nitroquinolines.

Iron catalysis has also been employed in domino reactions for quinoline synthesis. For example, the in situ reduction of 2-nitrobenzaldehydes with iron in acetic acid in the presence of active methylene compounds leads to the formation of substituted quinolines via a Friedländer-type synthesis. nih.gov This approach is particularly relevant as it starts from a nitro-substituted precursor. Additionally, iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols via transfer hydrogenative condensation further demonstrates the utility of iron in utilizing nitroarenes for the synthesis of nitrogen-containing heterocycles. nih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde | Amine | Styrene | FeCl₃ | Oxygen | - | rsc.org |

| 2-Nitrobenzaldehyde | Active Methylene Compound | - | Fe/AcOH | - | High | nih.gov |

| 2-Nitroaniline | Vicinal diol | - | Knölker complex | - | 49-98 | nih.gov |

Cobalt-Catalyzed Dehydrogenative Cyclizations

Cobalt-catalyzed dehydrogenative cyclization has emerged as a powerful and environmentally benign method for the synthesis of quinoline derivatives. This approach often utilizes earth-abundant and cost-effective cobalt salts, proceeding under mild, ligand-free conditions. nih.govorganic-chemistry.org

A notable example involves the one-pot synthesis of various substituted quinolines from the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. nih.gov In these reactions, readily available Co(OAc)₂·4H₂O acts as an efficient catalyst, facilitating the construction of the quinoline scaffold in good to excellent yields, with some examples reaching up to 97%. nih.gov The reaction typically proceeds by the cobalt-catalyzed dehydrogenation of the 2-aminoaryl alcohol to form a carbonyl intermediate. This is followed by a base-assisted condensation with a ketone, leading to the final quinoline product. The practicality of this method has been demonstrated through gram-scale reactions, highlighting its potential for larger-scale industrial applications. organic-chemistry.org

The mechanism of this transformation involves the initial dehydrogenation of the 2-aminoaryl alcohol by the cobalt catalyst to generate an intermediate carbonyl compound and a cobalt-hydride species. A subsequent base-promoted condensation with a ketone or a nitrile-derived amide leads to the cyclized product. This methodology offers a sustainable alternative to traditional synthetic routes that often require harsh conditions and generate significant waste. organic-chemistry.org

Silver(I) Salt-Dependent Synthetic Routes

Silver(I) salts have proven to be effective catalysts in various synthetic routes for quinoline derivatives. These methods often involve cascade reactions, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. researchgate.net

One such strategy involves the silver-catalyzed cascade hydroamination/cycloaddition of o-aminoaryl compounds, such as o-aminoaryl aldehydes and ketones, with alkynes. researchgate.net Using silver triflate (AgOTf) as the catalyst, this reaction proceeds with high regioselectivity to afford 2- or 2,4-substituted quinolines in good to high yields. researchgate.net The process is notable for its operational simplicity, as it can be carried out in the air. researchgate.net

Another developed method utilizes a silver(I)-catalyzed intramolecular cyclization coupled with an oxazole (B20620) ring-opening reaction to synthesize isoquinolones. This 6-endo-dig cyclization proceeds with high yield and selectivity under mild conditions, employing the cost-effective catalyst, silver acetate. acs.org Mechanistic studies have indicated that the presence of water facilitates the ring-opening step, where the nitrogen atom of the oxazole ring attacks the silver-activated alkyne. acs.org

The versatility of silver catalysis is further demonstrated in the one-step synthesis of multiply substituted quinolines from the reaction of arylamines with aldehydes and ketones, or with 1,3-diketones. researchgate.net This approach is effective for a broad range of substrates, accommodating both electron-donating and electron-withdrawing substituents on the aniline ring, and provides the desired products in moderate to excellent yields. researchgate.net

Organocatalysis and Acid/Base Catalyzed Quinoline Formations

Organocatalysis and traditional acid/base catalysis represent fundamental approaches to quinoline synthesis, often providing metal-free and environmentally friendly alternatives. researchgate.net These methods frequently rely on classic named reactions like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a ketone. nih.gov

Various organocatalysts have been employed to promote quinoline formation. For instance, quinine (B1679958) and its derivatives can act as catalysts in asymmetric reactions, such as the aldol (B89426) reaction of isatins, to produce chiral quinoline precursors. dovepress.com In these reactions, a primary amine catalyst can form an enamine intermediate with a ketone, which then reacts stereoselectively. dovepress.com

Acid catalysis is a cornerstone of many quinoline syntheses. researchgate.net Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) are commonly used. researchgate.netnih.gov For example, a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water has been developed for the synthesis of 4-ferrocenylquinoline derivatives. researchgate.net Similarly, the Friedländer synthesis can be efficiently catalyzed by various acids. nih.gov

Base-catalyzed reactions also play a significant role. The Camps quinoline synthesis, for instance, utilizes a base to cyclize o-acylaminoacetophenones. nih.gov The choice of catalyst, whether acid or base, can significantly influence the reaction pathway and the substitution pattern of the resulting quinoline.

Photocatalysis and Nanocatalysis in Quinoline Synthesis

In recent years, photocatalysis and nanocatalysis have emerged as innovative and sustainable strategies for the synthesis of quinolines, often enabling reactions under mild conditions with high efficiency. nih.govbeilstein-journals.org

Photocatalysis utilizes light to initiate chemical transformations. beilstein-journals.org Visible-light-induced radical cyclization reactions have been developed for the synthesis of 2,4-disubstituted quinolines from o-vinylaryl isocyanides and oxime esters. researchgate.net In some instances, iron complexes have been used as photocatalysts in the decarboxylation of carboxylic acids to generate alkyl radicals, which can then be used for the alkylation of quinolines. mdpi.com The reaction conditions, particularly the pH, can be modulated to control the selectivity of the product formation. mdpi.com Photocatalytic methods offer a green approach, as light is a traceless reagent. researchgate.net

Nanocatalysis employs catalyst particles in the nanometer size range, which often exhibit enhanced catalytic activity and selectivity due to their high surface-area-to-volume ratio. nih.govacs.org Various metal-based nanocatalysts, including those based on copper, iron, zinc, and silver, have been successfully applied in quinoline synthesis. acs.org For example, silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) have been used to improve the yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline. nih.gov These nanocatalysts can often be easily recovered and reused, adding to the sustainability of the process. nih.gov The mechanism of nanocatalyzed quinoline synthesis typically follows established pathways like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org

Advanced Synthetic Techniques Applied to 6-Nitroquinoline-2-carbonitrile

The synthesis of 6-nitroquinoline-2-carbonitrile and its analogs has benefited from the application of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry, which offer significant advantages in terms of reaction efficiency and scalability.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinolines. mdpi.com

The application of microwave irradiation can be particularly beneficial in multi-component reactions and for overcoming the high activation barriers of certain cyclization steps. mdpi.com For instance, the synthesis of quinolin-4-ylmethoxy-chromen-2/-4-ones has been achieved in excellent yields (80-95%) within just 4 minutes under microwave conditions, a significant improvement over the 60 minutes required with conventional heating. nih.gov

In the context of quinoline synthesis, microwave-assisted methods have been used for the Dimroth rearrangement to produce thiazolo[5,4-f]quinazoline-2-carbonitriles and for the cyclization of o-fluorobenzonitriles with S-alkyl isothiouronium salts to yield 2-alkylthio-4-aminoquinazolines. frontiersin.org The use of solid supports, such as silica (B1680970) gel or clay, in conjunction with microwave irradiation can further enhance reaction efficiency. mdpi.com

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing for the production of chemical compounds. azolifesciences.com This technology has been successfully applied to the synthesis of quinolines, enabling the production of multigram quantities. acs.org

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. rsc.org A continuous photochemical process has been developed for the synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade, achieving throughputs of over one gram per hour. researchgate.netvapourtec.com This method utilizes a high-power LED lamp for efficient irradiation. researchgate.net

Another example is the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes and an ethanol/water system using a Ru-Fe/γ-Al₂O₃ nanocatalyst. rsc.org This heterogeneous and continuous process operates with green solvents and without the need for strong acids or oxidants, aligning with the principles of green chemistry. rsc.org The scalability of continuous flow processes makes them particularly attractive for the industrial production of pharmaceuticals and other fine chemicals. azolifesciences.com

Solvent-Free Reaction Conditions for Green Synthesis Initiatives

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry, aiming to reduce pollution, lower costs, and simplify experimental procedures. These reactions are often facilitated by grinding, microwave irradiation, or ultrasonic irradiation to provide the necessary energy for the transformation to occur.

Several methodologies for quinoline synthesis have been adapted to solvent-free conditions. For instance, the Friedlander annulation, a classical method for quinoline synthesis, can be effectively carried out without a solvent. Rezayati and co-workers developed a one-pot, solvent-free synthesis of polysubstituted quinolines via the Friedlander reaction using a Brønsted acidic ionic liquid supported on Fe3O4 nanoparticles as a catalyst. nih.gov This approach allows for the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds, offering high yields and easy catalyst recovery. nih.gov

Another notable example is the Meyer-Schuster rearrangement of 2-aminoaryl ketones and phenylacetylenes to produce 2,4-disubstituted quinolines. This reaction has been successfully performed under solvent-free conditions using a reusable and environmentally benign heteropoly acid catalyst (K5CoW12O40 • 3 H2O) under microwave irradiation. organic-chemistry.org Similarly, Hβ zeolite has been employed as a heterogeneous catalyst for the solvent-free synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones, demonstrating the versatility of solid acid catalysts in promoting these cyclization reactions. rsc.org

The use of nanocatalysts has also gained prominence in solvent-free quinoline synthesis. Yarie, Taherpour, and co-workers synthesized 2-aryl-quinoline-4-carboxylic acid derivatives using ionically tagged magnetic nanoparticles with urea (B33335) linkers. The optimal conditions for this reaction were found to be at 80°C without any solvent, highlighting the efficiency of the nanocatalyst. nih.gov

A novel approach to synthesizing 2,3,4-trisubstituted benzo[h]quinolines involves the solventless reaction of pentachloro-2-nitro-1,3-butadiene with ethyl 2-mercaptoacetate, followed by cyclization. nih.gov This multi-step synthesis demonstrates that complex quinoline structures can be assembled without the need for bulk solvents. nih.gov

These examples underscore a clear trend towards the elimination of volatile and hazardous organic solvents in the synthesis of quinoline derivatives, aligning with the principles of green and sustainable chemistry. The benefits include not only a reduced environmental footprint but also often lead to improved yields, shorter reaction times, and simplified purification processes.

Utilization of Polymer-Supported Reagents and Catalysts

Polymer-supported reagents and catalysts offer significant advantages in organic synthesis, particularly in the context of green chemistry. These materials combine the benefits of homogeneous catalysis (high reactivity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). nih.govcapes.gov.br The polymer backbone renders the active species insoluble, allowing for its removal from the reaction mixture by simple filtration. cam.ac.uk

In the realm of quinoline synthesis, polymer-supported catalysts have been effectively utilized in various reaction types. The Friedlander synthesis, for example, has been successfully adapted to use polymer-based catalysts. nih.gov These solid-supported approaches are attractive due to their straightforward execution, enhanced selectivity, higher product yields, and simplified work-up procedures, along with the crucial ability to recover and reuse the catalyst. nih.gov

Cellulose (B213188), an abundant biopolymer, has emerged as a promising support material for catalysts. mdpi.com For instance, palladium nanoparticles supported on a cellulose-based sponge have demonstrated excellent catalytic activity in Heck coupling reactions, which are relevant for the synthesis of substituted quinolines. mdpi.com Similarly, a poly(hydroxamic acid) derivative of cellulose has been used to support a Pd(II) complex, which proved to be an efficient and recyclable catalyst for Suzuki coupling reactions, another key C-C bond-forming reaction in the synthesis of complex organic molecules. mdpi.com

The versatility of polymer-supported reagents extends beyond catalytic applications. They can also be used as supported oxidants or reducing agents. For example, polymer-supported borohydride (B1222165) can be used for the reduction of acid chlorides to alcohols, and polymer-supported perruthenate can act as an oxidizing agent. cam.ac.uk Furthermore, polymer-supported thiolating agents have been developed for the conversion of amides to thioamides or nitriles, demonstrating the broad utility of these reagents in multistep organic synthesis. cam.ac.uk

The application of polymer-supported systems is not limited to batch reactions. They are also well-suited for use in continuous flow systems, which can offer further advantages in terms of process control, scalability, and safety. capes.gov.br

Chemical Reactivity and Transformation Pathways of 6 Nitroquinoline 2 Carbonitrile

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it a target for nucleophiles. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.org

The electrophilic carbon of the cyano group in 6-Nitroquinoline-2-carbonitrile can undergo addition reactions with various nucleophiles. These reactions are fundamental for converting the nitrile into other functional groups.

Addition of Organometallic Reagents: Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can attack the nitrile carbon. The initial reaction forms an imine anion salt intermediate. Subsequent acidic workup hydrolyzes this intermediate to a ketone. libretexts.org For instance, the reaction of 6-Nitroquinoline-2-carbonitrile with a Grignard reagent would be expected to yield a 2-acyl-6-nitroquinoline derivative after hydrolysis.

Reduction to Amines: The nitrile group can be reduced to a primary amine. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon, ultimately forming 6-nitro-2-(aminomethyl)quinoline upon aqueous workup. chemistrysteps.compressbooks.pub

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after workup) |

| Carbon Nucleophile | Grignard Reagent (RMgX) | Iminium Salt | 2-Acyl-6-nitroquinoline |

| Hydride Nucleophile | Lithium Aluminum Hydride (LiAlH₄) | Imine Dianion | 6-Nitro-2-(aminomethyl)quinoline |

Table 1: Examples of Nucleophilic Additions to the Nitrile Group.

The carbonitrile group can be hydrolyzed to a carboxylic acid, a transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation enhances the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orgpressbooks.pub The reaction proceeds through an amide intermediate (6-nitroquinoline-2-carboxamide), which is then further hydrolyzed to the final product, 6-nitroquinoline-2-carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the nitrile carbon. libretexts.org This also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidification in a final workup step yields the carboxylic acid. chemistrysteps.com

The nitrile group can participate in pericyclic reactions, most notably cycloadditions, to form heterocyclic rings. researchgate.net A common example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov In this pathway, the nitrile acts as the "dipolarophile" and reacts with a 1,3-dipole. For instance, reacting 6-Nitroquinoline-2-carbonitrile with an azide (B81097) (e.g., sodium azide) in the presence of a catalyst can lead to the formation of a tetrazole ring, yielding 5-(6-nitroquinolin-2-yl)tetrazole. These reactions are valuable for synthesizing highly functionalized heterocyclic compounds. nih.gov

Reactions of the Nitro Group

The nitro group at the 6-position is a powerful electron-withdrawing group that deactivates the benzene (B151609) ring of the quinoline (B57606) system towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.

The reduction of the nitro group to an amino group is a synthetically crucial transformation. jsynthchem.com The challenge in a molecule like 6-Nitroquinoline-2-carbonitrile is to achieve this reduction selectively without affecting the nitrile group.

While strong reducing agents like LiAlH₄ would reduce both functional groups, milder and more selective methods are available. A classic and effective method for the selective reduction of aromatic nitro groups is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. nih.gov This reagent system is well-suited for converting 6-Nitroquinoline-2-carbonitrile to 6-aminoquinoline-2-carbonitrile (B1521380) while leaving the nitrile functionality intact. nih.gov Other systems, such as catalytic hydrogenation with specific catalysts (e.g., platinum, palladium) under controlled conditions or using sodium borohydride (B1222165) in combination with transition metal complexes, have also been developed for the selective reduction of nitroarenes. jsynthchem.comnih.gov

| Reagent System | Target Group | Effect on Nitrile Group | Product |

| SnCl₂ / HCl | Nitro | Unaffected | 6-Aminoquinoline-2-carbonitrile |

| Catalytic Hydrogenation (controlled) | Nitro | Potentially reducible | Selectivity dependent on catalyst and conditions |

| NaBH₄ / Ni(PPh₃)₄ | Nitro | Unaffected | 6-Aminoquinoline-2-carbonitrile |

Table 2: Reagents for Selective Reduction of the Nitro Group.

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for introducing substituents onto electron-deficient aromatic rings, such as nitroquinolines. wikipedia.org This reaction involves the substitution of a hydrogen atom, typically one that is ortho or para to a strong electron-withdrawing group, by a nucleophile carrying a leaving group. organic-chemistry.org

In the case of 6-nitroquinoline (B147349), the nitro group activates the ring for nucleophilic attack. Research has shown that VNS reactions on 6-nitroquinoline occur predominantly at the C-5 position, which is ortho to the nitro group. kuleuven.bersc.org The mechanism involves the addition of a carbanion (generated from a C-H acid with a leaving group, e.g., chloromethyl phenyl sulfone) to the electron-deficient quinoline ring to form a σ-adduct intermediate. nih.govorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group (e.g., HCl), which restores the aromaticity and results in the substitution of the hydrogen atom. kuleuven.be The presence of the 2-carbonitrile group would further enhance the electron-deficient nature of the quinoline system, potentially facilitating the VNS reaction at the 5-position.

| C-H Acid (Carbanion Precursor) | Nucleophile | Leaving Group | Position of Substitution |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | Cl | 5 |

| Methyl nitroacetate | ⁻CH(NO₂)CO₂Me | NO₂ | 5 |

| Nitroethane | ⁻CH(NO₂)CH₃ | NO₂ | 5 |

Table 3: Examples of VNS Reactions on the 6-Nitroquinoline System. kuleuven.bersc.org

Electrophilic and Radical Reactions Involving the Nitro Moiety

The nitro group (-NO₂) of 6-Nitroquinoline-2-carbonitrile is a versatile functional group that can undergo various transformations, particularly through reduction and radical pathways. While the quinoline ring itself is electron-deficient, the nitro group can be selectively targeted to yield a range of derivatives.

The most fundamental transformation of the nitro group is its reduction, which can proceed stepwise to afford different functional groups depending on the reagents and conditions. This process is crucial for synthesizing aminoquinolines, which are valuable building blocks in medicinal chemistry. Common transformations include:

Reduction to Amines: The nitro group can be fully reduced to a primary amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., with Pd/C) or treatment with metals in acidic media (e.g., SnCl₂, Fe, Zn). youtube.commdpi-res.com

Partial Reduction: Under controlled conditions, partial reduction can yield intermediate species like nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) derivatives. mdpi-res.commdpi.comnih.gov

Radical Reactions: The nitro group has been increasingly utilized in radical reactions. These transformations can provide efficient routes to nitro-containing compounds as well as derivatives like isoxazolines. rsc.org The nitro group can participate in radical-initiated pathways to form amines, oximes, and alcohols. rsc.org In some nucleophilic substitution reactions on nitroquinolines, the nitro group is believed to play a role in the oxidation of intermediates, sometimes being converted to a nitroso group in the process. mdpi.comnih.gov

Reactivity of the Quinoline Ring System

The electronic character of the quinoline core in 6-Nitroquinoline-2-carbonitrile is dominated by the deactivating effects of the C-6 nitro group, the C-2 carbonitrile group, and the inherent electron-deficient nature of the pyridine (B92270) ring. This makes the entire heterocyclic system highly electrophilic and susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic substitution.

Aromatic Nucleophilic Substitution (SNAr) Reactions on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for electron-poor aromatic systems. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The subsequent departure of a leaving group restores aromaticity.

The presence of strong electron-withdrawing groups is essential for activating an aromatic ring towards SNAr. wikipedia.orgmasterorganicchemistry.com In 6-Nitroquinoline-2-carbonitrile, both the nitro and nitrile groups serve this role, but the nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate, especially when the attack occurs at positions ortho or para to it. mdpi.compressbooks.pub

The nitro group at C-6 strongly activates the following positions for nucleophilic attack:

C-5 (ortho)

C-7 (ortho)

Research on 6-nitroquinoline demonstrates its reactivity with nucleophiles even without a traditional leaving group, in a process called Vicarious Nucleophilic Substitution (VNS) of hydrogen. mdpi.comnih.gov In these reactions, a nucleophile attacks a hydrogen-bearing carbon atom, and the nitro group facilitates the subsequent elimination of a hydride ion (often via an oxidation step). nih.gov For instance, reactions of 6-nitroquinoline with nucleophiles like potassium cyanide in the presence of nitroalkanes lead to substitution at the C-5 position. rsc.org It is therefore expected that 6-Nitroquinoline-2-carbonitrile would be highly susceptible to nucleophilic attack at the C-5 and C-7 positions.

The introduction of a halogen atom as a leaving group on the 6-Nitroquinoline-2-carbonitrile framework would create a highly reactive substrate for SNAr reactions. The rate and regioselectivity of the substitution would depend on the halogen's position. A halogen at a position activated by the nitro group (e.g., C-5 or C-7) would be readily displaced by a wide range of nucleophiles.

Studies on other halogenated nitroquinolines, such as 4-chloro-8-nitroquinoline, show a competition between SNAr of the halogen and VNS of a hydrogen atom. mdpi.com Often, the SNAr pathway is favored when a good leaving group like chlorine is present at an activated position. mdpi.comnih.gov In a hypothetical 5-chloro-6-nitroquinoline-2-carbonitrile, the chlorine atom would be exceptionally labile due to the activating effect of the ortho-nitro group.

Electrophilic Aromatic Substitution on the Quinoline Core

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich aromatic ring. wikipedia.org However, the quinoline system in 6-Nitroquinoline-2-carbonitrile is severely deactivated towards electrophilic attack. This deactivation stems from three factors:

The electron-withdrawing inductive and resonance effects of the nitro group . galaxy.ai

The strong electron-withdrawing nature of the carbonitrile group .

The inherent electron deficiency of the pyridine portion of the quinoline ring.

These combined effects make SEAr reactions extremely difficult, requiring harsh conditions. wikipedia.org If a reaction were forced to occur, it would proceed on the more electron-rich carbocyclic (benzene) ring rather than the pyridinoid ring. The nitro group is a meta-director, meaning it would direct an incoming electrophile to the C-8 position. The C-5 and C-7 positions are electronically disfavored. Therefore, any potential electrophilic substitution (e.g., nitration, halogenation) would be expected to occur, if at all, with low yield at the C-8 position. youtube.comgalaxy.ai

Annulation and Ring-Forming Reactions on the Quinoline Scaffold

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are important for building complex polycyclic systems. wikipedia.orglibretexts.org The electron-deficient nature of 6-Nitroquinoline-2-carbonitrile makes its core a potential substrate for reactions with binucleophilic reagents, leading to fused heterocyclic systems.

Studies on the closely related 6-nitroquinoline have shown that it undergoes complex annulation reactions. For example, its reaction with potassium cyanide and primary nitroalkanes in DMSO does not result in simple cyanation but instead yields 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones. rsc.org This transformation involves an initial nucleophilic attack at C-5, followed by intramolecular cyclization and rearrangement where the original nitro group participates in the reaction.

| Reactants | Solvent | Major Product(s) |

|---|---|---|

| 6-Nitroquinoline, KCN, Methyl nitroacetate | DMSO | 6-(Methoxalylamino)quinoline-5-carbonitrile and 1-Aminoisoxazolo[4,3-f]quinoline |

| 6-Nitroquinoline, KCN, Primary Nitroalkanes (e.g., Nitroethane, 1-Nitropropane) | DMSO | 3-Substituted Pyrido[3,2-f]quinazolin-1(2H)-ones |

| 6-Nitroquinoline, KCN, 2-Nitropropane | DMSO | 3-(1-Cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one |

These findings suggest that the 6-nitroquinoline scaffold is predisposed to undergo annulation at the C-5/C-6 positions. It is plausible that 6-Nitroquinoline-2-carbonitrile could undergo similar ring-forming reactions, leveraging the high electrophilicity of the ring system.

Derivatization and Further Functionalization Strategies of 6-Nitroquinoline-2-carbonitrile

The synthetic utility of 6-nitroquinoline-2-carbonitrile is significantly enhanced by the strategic manipulation of its inherent functional groups—the nitro group and the cyano group—and its activated quinoline core. These features allow for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. Derivatization strategies typically focus on leveraging the electron-deficient nature of the ring system or on the selective conversion of the nitro and cyano moieties into other reactive functional groups.

Formation of Complex Fused Heterocyclic Systems from 6-Nitroquinoline-2-carbonitrile

The quinoline ring system is a foundational component of many fused heterocyclic structures. Starting from 6-nitroquinoline-2-carbonitrile, complex polycyclic systems can be assembled through reactions that either utilize the inherent reactivity of the parent molecule or leverage functional groups introduced via its transformation.

A primary pathway to fused systems involves the reduction of the 6-nitro group to 6-aminoquinoline-2-carbonitrile. This resulting aromatic amine is a versatile precursor for annulation reactions. For instance, the construction of a triazole ring fused to the quinoline core, yielding a triazolo[4,5-g]quinoline system, can be achieved from the 6-amino derivative. researchgate.netresearchgate.net This typically involves diazotization of the 6-amino group, followed by reaction with a nitrogen-containing nucleophile or an intramolecular cyclization if an appropriate group is present at the C5 or C7 position. Similarly, reaction of the corresponding diaminoquinoline (derived by introducing a second amino group) with appropriate reagents can lead to the formation of imidazo[4,5-g]quinolines or pyrido[2,3-g]quinoxalines . researchgate.net

Cycloaddition reactions represent another powerful strategy for building fused rings. nih.gov The electron-deficient nature of the 6-nitroquinoline-2-carbonitrile ring system, enhanced by two strong electron-withdrawing groups, makes it a potential candidate for dearomative cycloaddition reactions. researchgate.netnih.gov In a [4+2] cycloaddition (Diels-Alder reaction), the quinoline can act as a diene or a dienophile. For example, photochemical or energy transfer-mediated [4+2] cycloaddition with various alkenes can yield highly complex, bridged polycyclic structures that are otherwise difficult to access. nih.gov The regioselectivity of such reactions is heavily influenced by the electronic and steric properties of the substituents on the quinoline ring.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) of Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, but they require a halide or triflate leaving group on the aromatic ring. wikipedia.org Therefore, this class of reactions is performed on suitable halogenated derivatives of 6-nitroquinoline-2-carbonitrile.

A common synthetic strategy involves starting with a dihalo-nitroquinoline, performing a selective cross-coupling reaction at the more reactive halogen position, and subsequently introducing the cyano group. For instance, in a molecule like 2-bromo-4-iodo-quinoline , Sonogashira coupling occurs selectively at the C4-iodide position due to the higher reactivity of the C-I bond compared to the C-Br bond. libretexts.org A similar principle would apply to a hypothetical halo-substituted 6-nitroquinoline-2-carbonitrile derivative.

Suzuki Coupling : This reaction pairs an organoboron compound with an organohalide. A derivative such as X-bromo-6-nitroquinoline-2-carbonitrile could be coupled with various aryl or alkyl boronic acids to introduce new substituents. The strong electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl halide toward oxidative addition to the palladium catalyst.

Heck Coupling : This reaction forms a new C-C bond between an organohalide and an alkene. rsc.orgrsc.org A halo-derivative of 6-nitroquinoline-2-carbonitrile could be coupled with alkenes to append vinyl groups or to construct more complex side chains. Intramolecular Heck reactions are also a powerful method for synthesizing fused ring systems from appropriately substituted quinoline precursors. rsc.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an organohalide, providing a direct route to alkynyl-substituted quinolines. wikipedia.orgorganic-chemistry.org These products are highly versatile intermediates for further transformations, including cyclization reactions to form other heterocyclic systems. mdpi.com

The table below summarizes typical conditions for these cross-coupling reactions on quinoline systems, which would be applicable to suitable derivatives of 6-nitroquinoline-2-carbonitrile.

| Reaction Type | Typical Catalyst/Precatalyst | Typical Base | Typical Solvent | Notes |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | Tolerant of many functional groups; reactivity order is I > Br > Cl. |

| Heck Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, DABCO | DMF, Acetonitrile | Used to form C(sp²)-C(sp²) bonds with alkenes. organic-chemistry.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF | Couples with terminal alkynes; copper-free versions exist to prevent alkyne homocoupling. wikipedia.org |

Condensation and Addition Reactions for Expanding Molecular Complexity

The functional groups of 6-nitroquinoline-2-carbonitrile and its derivatives serve as handles for condensation and addition reactions to build more elaborate molecules.

The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by organometallic reagents. libretexts.org For example, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) followed by acidic hydrolysis converts the nitrile into a ketone (6-nitro-2-acylquinoline ). chemistrysteps.comlibretexts.orgyoutube.com This provides a direct method for attaching a variety of acyl groups to the quinoline core, significantly increasing molecular complexity.

While the parent compound's reactivity towards condensation is limited, its derivative, 6-aminoquinoline-2-carbonitrile , is a rich platform for such reactions. The 6-amino group can readily condense with aldehydes and ketones to form Schiff bases (imines). More significantly, it can participate in annulation reactions like the Friedländer synthesis , where reaction with a compound containing an α-methylene ketone (e.g., R-CO-CH₂-R') under acid or base catalysis can construct a new pyridine ring, leading to complex polycyclic aromatic systems like substituted benzo[g]quinolines. iipseries.org

Selective Functional Group Interconversions on Substituted Quinolinecarbonitriles

The ability to selectively transform the nitro and cyano groups without affecting the rest of the molecule is crucial for the synthesis of diverse derivatives. mdpi.org

Transformations of the Nitro Group: The selective reduction of the 6-nitro group is a key step in many synthetic pathways. A variety of reagents can achieve this transformation to a primary amine (6-aminoquinoline-2-carbonitrile ).

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a common method.

Metal/Acid Reduction : Reagents such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) powder in acetic acid are effective and classic methods for reducing aromatic nitro groups. nih.gov

Hydrosilylation : Nickel-catalyzed hydrosilylative reduction using reagents like polymethylhydrosiloxane (B1170920) (PMHS) is a mild and chemoselective method that has been shown to reduce nitro groups in the presence of sensitive functionalities, including nitriles. rsc.org

Under carefully controlled conditions, the reduction can be stopped at the intermediate hydroxylamine stage (6-(hydroxyamino)quinoline-2-carbonitrile ). rsc.org

Transformations of the Cyano Group: The cyano group is a versatile functional handle that can be converted into several other groups.

Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid (6-nitroquinoline-2-carboxylic acid ) by heating under reflux with an aqueous acid (e.g., HCl). lumenlearning.comlibretexts.orgchemguide.co.uk Alternatively, hydrolysis under basic conditions (e.g., NaOH solution) initially yields the carboxylate salt. chemistrysteps.com The reaction proceeds through an intermediate amide (6-nitroquinoline-2-carboxamide ), which can sometimes be isolated by using milder hydrolysis conditions. chemistrysteps.compressbooks.pubresearchgate.net

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine, yielding (6-nitroquinolin-2-yl)methanamine . libretexts.org This reaction must be performed with care to avoid reduction of the nitro group or the quinoline ring.

The table below outlines common reagents for these selective transformations.

| Starting Functional Group | Target Functional Group | Reagent(s) | Product Name |

| 6-Nitro | 6-Amino | SnCl₂/HCl; Fe/AcOH; H₂, Pd/C; Ni(acac)₂/PMHS | 6-Aminoquinoline-2-carbonitrile |

| 6-Nitro | 6-Hydroxyamino | Photochemical reduction or controlled catalytic methods | 6-(Hydroxyamino)quinoline-2-carbonitrile |

| 2-Cyano | 2-Carboxylic Acid | H₃O⁺, heat | 6-Nitroquinoline-2-carboxylic acid |

| 2-Cyano | 2-Carboxamide | H₂SO₄ (conc.), mild heat; H₂O₂, base | 6-Nitroquinoline-2-carboxamide |

| 2-Cyano | 2-Aminomethyl | LiAlH₄, then H₂O workup | (6-Nitroquinolin-2-yl)methanamine |

| 2-Cyano | 2-Acyl | 1. R-MgBr, 2. H₃O⁺ | 2-Acyl-6-nitroquinoline |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 6-nitroquinoline-2-carbonitrile can be approached through the construction of the quinoline (B57606) core followed by the introduction or modification of functional groups. The elucidation of the reaction mechanisms involved in these synthetic pathways is critical for optimizing reaction conditions and improving yields.

Several classical named reactions can be adapted to synthesize the 6-nitroquinoline (B147349) core, which serves as a key precursor to 6-nitroquinoline-2-carbonitrile. These reactions typically involve the cyclization of anilines with α,β-unsaturated carbonyl compounds or their equivalents.

One of the most relevant methods is the Doebner-von Miller reaction , which is a modification of the Skraup synthesis. iipseries.orgnih.gov This reaction utilizes an α,β-unsaturated aldehyde or ketone, which can be formed in situ from the acid-catalyzed self-condensation of an aldehyde. iipseries.org For the synthesis of a 6-nitroquinoline precursor, 4-nitroaniline (B120555) would be the starting material. The general mechanism, as applied to the synthesis of 2-methyl-6-nitroquinoline, a close analog, proceeds as follows:

Formation of an α,β-Unsaturated Carbonyl: In the presence of a strong acid like hydrochloric acid or sulfuric acid, an aldehyde such as crotonaldehyde (B89634) is protonated, activating it for further reaction.

Michael Addition: 4-Nitroaniline acts as a nucleophile and undergoes a Michael addition to the activated α,β-unsaturated carbonyl compound. nih.gov

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the benzene (B151609) ring, leading to the formation of a dihydroquinoline ring system.

Dehydration and Oxidation: Subsequent dehydration and oxidation, often facilitated by an oxidizing agent like nitrobenzene (B124822) (in the Skraup synthesis) or through disproportionation, yields the aromatic quinoline ring. iipseries.org

Another pertinent synthetic route is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.org To generate a precursor for 6-nitroquinoline-2-carbonitrile, one could envision the reaction of 2-amino-5-nitrobenzaldehyde (B1606718) with a compound containing an activated methylene (B1212753) group adjacent to a nitrile, such as malononitrile (B47326) or ethyl cyanoacetate. The mechanism involves:

Initial Condensation: A base- or acid-catalyzed condensation between the amino group of the benzaldehyde (B42025) derivative and the carbonyl or cyano group of the reaction partner.

Cyclization and Dehydration: An intramolecular cyclization followed by the elimination of a water molecule to form the quinoline ring system.

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an arylamine with a β-diketone. iipseries.org For a 6-nitroquinoline precursor, this would involve reacting 4-nitroaniline with a suitable β-diketone. The mechanism is initiated by the formation of an enamine from the aniline (B41778) and one of the ketone carbonyls, followed by acid-catalyzed cyclization and dehydration. iipseries.org

While specific catalyzed transformations of 6-nitroquinoline-2-carbonitrile are not extensively documented in the literature, the reactivity of the quinoline nucleus and the directing effects of the nitro and cyano groups allow for the postulation of several plausible catalytic reaction mechanisms.

For instance, the introduction of the 2-carbonitrile group onto a pre-formed 6-nitroquinoline scaffold could be achieved through a palladium-catalyzed cyanation reaction. A plausible precursor would be 2-chloro-6-nitroquinoline (B1366723). The catalytic cycle for such a transformation, using a palladium(0) catalyst with a suitable phosphine (B1218219) ligand (e.g., dppf) and a cyanide source like zinc cyanide, would likely involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of 2-chloro-6-nitroquinoline to form a palladium(II) intermediate.

Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the chloride ion.

Reductive Elimination: The 2-cyano-6-nitroquinoline product is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst.

Furthermore, the nitro group itself can be the site of catalytic transformations. For example, the catalytic reduction of the nitro group to an amino group is a common transformation. This is often achieved using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine. The mechanism involves the adsorption of the nitroquinoline onto the catalyst surface, followed by a stepwise reduction of the nitro group.

The construction of the quinolinecarbonitrile skeleton can also be envisioned through cycloaddition and annulation reactions. A [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. A plausible, though not widely reported, strategy for the synthesis of a substituted quinoline-2-carbonitrile (B74147) could involve the reaction of an electron-rich diene with a dienophile containing a cyano group. combichemistry.com

A more direct approach involves the annulation of substituted anilines. For example, a proposed annulation reaction for the synthesis of a quinoline-2-carbonitrile derivative could involve the reaction of a substituted 2-vinylaniline (B1311222) with a cyanating agent under oxidative conditions. The mechanism could proceed through:

Initial reaction at the amino group or vinyl group.

Intramolecular cyclization.

Aromatization to yield the stable quinoline ring.

Photochemical dearomative cycloadditions of quinolines with alkenes have been studied, offering a pathway to complex polycyclic structures. nih.gov While not directly yielding 6-nitroquinoline-2-carbonitrile, the mechanistic principles are relevant. These reactions often proceed through a triplet excited state of the quinoline, followed by a stepwise radical cycloaddition. nih.gov The regioselectivity is influenced by the stability of the radical intermediates formed.

Computational Chemistry Approaches

Computational chemistry provides invaluable insights into the mechanistic and electronic properties of molecules like 6-nitroquinoline-2-carbonitrile, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. rsc.orgnih.gov For 6-nitroquinoline-2-carbonitrile, DFT studies can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway for the synthesis of 6-nitroquinoline-2-carbonitrile can be determined.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Predict Spectroscopic Properties: DFT calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the structure of the synthesized compound.

While specific DFT data for 6-nitroquinoline-2-carbonitrile is scarce, studies on related nitroquinoline and quinoline derivatives provide a framework for what to expect. rsc.orgnih.govresearchgate.net For a series of synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to determine properties such as the electrophilicity index, chemical potential, and chemical hardness. rsc.orgnih.gov

Table 1: Representative Calculated Electronic Properties for a Generic Quinoline Derivative using DFT

| Parameter | Description | Representative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |